molecular formula C16H23NO2 B13369218 tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate

tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate

Cat. No.: B13369218
M. Wt: 261.36 g/mol
InChI Key: AAHDLRDOCKVUDL-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from an amino alcohol, cyclization can be achieved using reagents like tosyl chloride (TsCl) and a base.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions, where a benzyl halide reacts with the azetidine ring.

    tert-Butyl Ester Formation: The tert-butyl ester group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve high yields and selectivity under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the azetidine ring or the ester group, resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Benzyl halides and nucleophiles such as amines or thiols are commonly used.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Alcohols, amines.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate involves interactions with molecular targets such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the tert-butyl ester group can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate is unique due to its combination of the azetidine ring, benzyl group, and tert-butyl ester. This combination imparts specific reactivity patterns and potential for diverse applications in synthesis and medicinal chemistry.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

tert-butyl (2S,3S)-1-benzyl-3-methylazetidine-2-carboxylate

InChI

InChI=1S/C16H23NO2/c1-12-10-17(11-13-8-6-5-7-9-13)14(12)15(18)19-16(2,3)4/h5-9,12,14H,10-11H2,1-4H3/t12-,14-/m0/s1

InChI Key

AAHDLRDOCKVUDL-JSGCOSHPSA-N

Isomeric SMILES

C[C@H]1CN([C@@H]1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Canonical SMILES

CC1CN(C1C(=O)OC(C)(C)C)CC2=CC=CC=C2

Origin of Product

United States

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